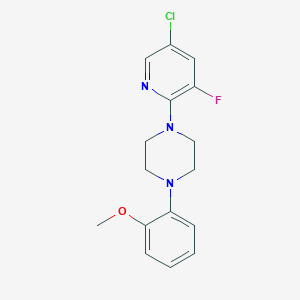
2-(4-Acetylphenyl)-1,1-dioxo-4-pentyl-1lambda6,2,4-benzothiadiazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Acetylphenyl)-1,1-dioxo-4-pentyl-1lambda6,2,4-benzothiadiazin-3-one is a complex organic compound that belongs to the class of benzothiadiazine derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Acetylphenyl)-1,1-dioxo-4-pentyl-1lambda6,2,4-benzothiadiazin-3-one typically involves multi-step organic reactions. One common method involves the initial formation of the benzothiadiazine core, followed by the introduction of the acetylphenyl and pentyl groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including the use of advanced catalysts and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Acetylphenyl)-1,1-dioxo-4-pentyl-1lambda6,2,4-benzothiadiazin-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Applications De Recherche Scientifique
2-(4-Acetylphenyl)-1,1-dioxo-4-pentyl-1lambda6,2,4-benzothiadiazin-3-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Its biological activities suggest potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-(4-Acetylphenyl)-1,1-dioxo-4-pentyl-1lambda6,2,4-benzothiadiazin-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of these targets by binding to their active sites or altering their conformation. This interaction can disrupt normal cellular processes, leading to the desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzothiadiazine Derivatives: These compounds share the benzothiadiazine core structure and exhibit similar biological activities.
Sulfonamide Derivatives: These compounds contain the sulfonamide functional group and are known for their antimicrobial properties.
Thiazine Derivatives: These compounds have a thiazine ring and are used in various medicinal and industrial applications.
Uniqueness
2-(4-Acetylphenyl)-1,1-dioxo-4-pentyl-1lambda6,2,4-benzothiadiazin-3-one is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its diverse biological activities and potential applications in various fields. Its ability to undergo multiple types of chemical reactions also makes it a versatile compound for research and industrial purposes.
Propriétés
Formule moléculaire |
C20H22N2O4S |
|---|---|
Poids moléculaire |
386.5 g/mol |
Nom IUPAC |
2-(4-acetylphenyl)-1,1-dioxo-4-pentyl-1λ6,2,4-benzothiadiazin-3-one |
InChI |
InChI=1S/C20H22N2O4S/c1-3-4-7-14-21-18-8-5-6-9-19(18)27(25,26)22(20(21)24)17-12-10-16(11-13-17)15(2)23/h5-6,8-13H,3-4,7,14H2,1-2H3 |
Clé InChI |
PFSQRNQCSGHJRG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCN1C2=CC=CC=C2S(=O)(=O)N(C1=O)C3=CC=C(C=C3)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-bromophenyl)methyl]-N-cyclopropylmorpholine-2-carboxamide](/img/structure/B15119773.png)

![[1-(5-Methoxypyrimidin-2-yl)piperidin-3-yl]methanol](/img/structure/B15119801.png)
![1-(Cyclopropanesulfonyl)-4-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]-1,4-diazepane](/img/structure/B15119813.png)
![1-(Propan-2-yl)-4-[4-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}oxy)but-2-yn-1-yl]piperazine](/img/structure/B15119816.png)
![5-Bromo-2-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}pyridine-3-carbonitrile](/img/structure/B15119821.png)
![4-methyl-6-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-2-(methylsulfanyl)pyrimidine](/img/structure/B15119826.png)
![2-({1-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile](/img/structure/B15119834.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B15119836.png)
![2-{4-[(3-chlorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine](/img/structure/B15119837.png)
![N-methyl-N-{1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}pyridin-2-amine](/img/structure/B15119845.png)
![N-{1-[(1,4-dioxan-2-yl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine](/img/structure/B15119852.png)
![2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole](/img/structure/B15119853.png)
![N,N-dimethyl-6-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B15119855.png)
